molecular formula C7H7NOS B12602899 4-Pyridinecarboxaldehyde, 3-(methylthio)- CAS No. 650628-88-9

4-Pyridinecarboxaldehyde, 3-(methylthio)-

Cat. No.: B12602899
CAS No.: 650628-88-9
M. Wt: 153.20 g/mol
InChI Key: KVLPYMODJPSDEY-UHFFFAOYSA-N
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Description

4-Pyridinecarboxaldehyde, 3-(methylthio)- is an organic compound with the molecular formula C7H7NOS. It is a derivative of pyridinecarboxaldehyde, where a methylthio group is attached to the third position of the pyridine ring. This compound is known for its distinct properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pyridinecarboxaldehyde, 3-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a methylthiolating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4-Pyridinecarboxaldehyde, 3-(methylthio)- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxaldehyde, 3-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-Pyridinecarboxaldehyde, 3-(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxaldehyde, 3-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can also participate in interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carboxaldehyde (Picolinaldehyde)
  • Pyridine-3-carboxaldehyde (Nicotinaldehyde)
  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

Comparison

4-Pyridinecarboxaldehyde, 3-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

650628-88-9

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

3-methylsulfanylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H7NOS/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3

InChI Key

KVLPYMODJPSDEY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1)C=O

Origin of Product

United States

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